delta12-PGJ2

Cancer Biology Molecular Pharmacology DNA Damage

Delta12-PGJ2 (Δ12-Prostaglandin J2) is a cyclopentenone prostaglandin (cyPG) that arises as a dehydration metabolite of prostaglandin D2 (PGD2) in aqueous environments containing albumin. It is a naturally occurring compound found in human urine with a 24-hour excretion rate of 50–150 ng , and it exhibits antitumor and antiviral activities.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 87893-54-7
Cat. No. B032009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta12-PGJ2
CAS87893-54-7
Synonyms9-deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2
9-deoxy-delta(9), delta(12)-13,14-dihydroprostaglandin D2
9-deoxy-delta(9,12)-13,14-dihydro PGD2
delta(12)-PGJ2
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1
InChIKeyTUXFWOHFPFBNEJ-GJGHEGAFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Delta12-PGJ2 (CAS 87893-54-7) Procurement Guide: Cyclopentenone Prostaglandin Metabolite for Cancer and Inflammation Research


Delta12-PGJ2 (Δ12-Prostaglandin J2) is a cyclopentenone prostaglandin (cyPG) that arises as a dehydration metabolite of prostaglandin D2 (PGD2) in aqueous environments containing albumin [1]. It is a naturally occurring compound found in human urine with a 24-hour excretion rate of 50–150 ng [2], and it exhibits antitumor and antiviral activities [3].

Why Researchers Cannot Simply Substitute Delta12-PGJ2 with Other Cyclopentenone Prostaglandins


Cyclopentenone prostaglandins (cyPGs) such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) share a common biosynthetic origin from PGD2 [1], but their biological profiles differ significantly in terms of potency, molecular targets, and cellular effects. While 15d-PGJ2 is the most potent natural agonist of PPARγ, Δ12-PGJ2 acts as a moderately potent ligand [2] and exhibits a distinct profile in topoisomerase II inhibition and apoptosis induction [3]. Furthermore, the compounds differ in their electrophilic reactivity and selectivity for protein targets, such as distinct cysteine residues on Ras proteins [4], meaning generic substitution can lead to inaccurate experimental conclusions and wasted resources.

Quantitative Differentiation of Delta12-PGJ2 from Closest Analogs: A Comparator-Based Evidence Guide


Delta12-PGJ2 Exhibits 3.4-Fold Weaker Topoisomerase II Inhibition than 15d-PGJ2 but Comparable Activity to PGA2

In a head-to-head biochemical assay, Δ12-PGJ2 inhibited human topoisomerase II with an IC50 of 74 µM. This activity was 3.4-fold weaker than that of its downstream metabolite, Δ12,14-PGJ2 (15d-PGJ2; IC50 = 22 µM), but was nearly identical to that of PGA2 (IC50 = 75 µM) [1].

Cancer Biology Molecular Pharmacology DNA Damage

Delta12-PGJ2 is a Moderately Potent PPARγ Ligand, Contrasting with the High Potency of 15d-PGJ2

Δ12-PGJ2 is characterized as a moderately potent PPARγ ligand [1], in contrast to 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which is the most potent endogenous PPARγ agonist identified to date [2]. While 15d-PGJ2 binds to PPARγ with high affinity (Kd ~ 2-3 µM) [3], the precise affinity constant for Δ12-PGJ2 is not defined in the literature, but it is consistently reported to be a less potent activator of this nuclear receptor.

Nuclear Receptors Metabolic Disease Inflammation

Delta12-PGJ2 Shows Slower Apoptosis Kinetics and Lower Potency than 15d-PGJ2 in WISH Cells

In a comparative study using amnion-like WISH cells, 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) induced apoptosis with an EC50 of approximately 7 µM. Δ12-PGJ2 also induced apoptosis but was described as 'less potent and acted at a much slower rate' than 15d-PGJ2 [1].

Cell Death Apoptosis PPARγ

Delta12-PGJ2 Displays Site-Selective Binding to Ras Proteins Distinct from PGA1

Δ12-PGJ2 and 15d-PGJ2 preferentially target the C-terminal region of Ras proteins, containing cysteines 181 and 184, through electrophilic Michael addition. In contrast, PGA1 and 8-iso-PGA1 bind mainly to cysteine 118, located in the GTP-binding motif [1]. This differential targeting results in distinct functional outcomes: PGA1 activates H-, N-, and K-Ras, whereas 15d-PGJ2 preferentially interacts with H-Ras.

Signal Transduction Cancer Biology Chemical Biology

Delta12-PGJ2 Synergizes with Cisplatin and Ionizing Radiation Across Multiple Cancer Cell Lines

Δ12-PGJ2 exhibits synergistic cytotoxicity with both cisplatin and ionizing radiation in a panel of human cancer cell lines [1]. This synergy is a key differentiator from other cyPGs, as Δ12-PGJ2 can enhance the efficacy of standard cancer therapies, potentially allowing for lower doses and reduced side effects.

Cancer Therapeutics Combination Therapy Radiosensitization

High-Value Application Scenarios for Delta12-PGJ2 in Research and Preclinical Development


Investigating Partial PPARγ Activation in Adipogenesis and Inflammation Models

Researchers requiring a PPARγ agonist with lower potency than 15d-PGJ2 should select Δ12-PGJ2. Its moderate activity [1] allows for the study of partial activation states or for creating dose-response curves that encompass a wider range of receptor activity, which is particularly relevant in adipogenesis, metabolic, and inflammatory signaling studies [2].

Elucidating Structure-Activity Relationships in Topoisomerase II Inhibition

In studies focused on the topoisomerase II inhibitory properties of cyclopentenone prostaglandins, Δ12-PGJ2 serves as a crucial intermediate comparator. Its IC50 of 74 µM [1] positions it between the highly potent Δ12,14-PGJ2 (22 µM) and the less potent PGA1 (98 µM), providing a critical data point for SAR analyses [2].

Probing Site-Specific Electrophilic Modifications of Ras and Other Signaling Proteins

Δ12-PGJ2 is the preferred reagent for experiments requiring selective modification of the C-terminal cysteine residues (Cys181/184) of Ras proteins, as opposed to the GTP-binding domain modification caused by PGA1 [1]. This selectivity is essential for dissecting the functional consequences of targeting specific protein domains in oncogenic signaling.

Developing Synergistic Combination Strategies for Cancer Therapy

Δ12-PGJ2 is uniquely positioned for preclinical studies exploring combination therapies with cisplatin or ionizing radiation [1]. Its demonstrated synergy across multiple cancer cell lines [2] makes it a valuable tool for investigating mechanisms of chemo- and radio-sensitization, with the goal of identifying more effective treatment regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for delta12-PGJ2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.